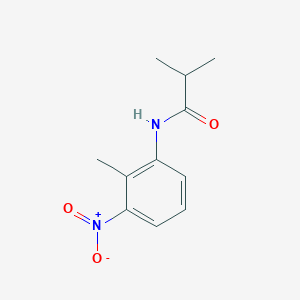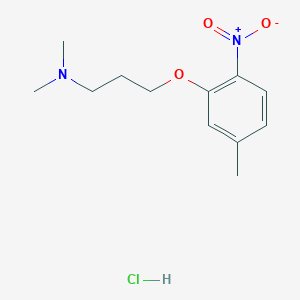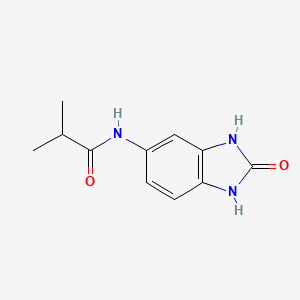
2-methyl-N-(2-methyl-3-nitrophenyl)propanamide
Overview
Description
2-methyl-N-(2-methyl-3-nitrophenyl)propanamide is a chemical compound that belongs to the family of amides. It is commonly referred to as N-(2-methyl-3-nitrophenyl)-2-methylpropanamide or MNPA. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of MNPA is not fully understood. However, it is believed to exert its antimicrobial activity by inhibiting the growth and proliferation of bacterial cells. MNPA has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting a potential mechanism for its anticancer activity.
Biochemical and Physiological Effects:
MNPA has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that MNPA can inhibit the growth of various bacterial strains by disrupting their cell membranes and inhibiting protein synthesis. MNPA has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the PI3K/Akt signaling pathway.
Advantages and Limitations for Lab Experiments
MNPA has several advantages as a chemical compound for laboratory experiments. It is relatively easy to synthesize and purify, and its potency against bacterial strains makes it a useful tool for studying antimicrobial activity. However, MNPA has some limitations as well. Its solubility in water is limited, which can make it difficult to work with in aqueous environments. Additionally, its potential toxicity and side effects must be carefully considered when working with this compound.
Future Directions
There are several future directions for research on MNPA. One potential area of investigation is its potential as a therapeutic agent for the treatment of various diseases, including cancer and bacterial infections. Additionally, MNPA could be further studied for its potential applications in material science and organic synthesis. Further research is needed to fully understand the mechanism of action of MNPA and to identify any potential side effects or safety concerns associated with its use.
Scientific Research Applications
MNPA has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, MNPA has been found to exhibit potent antimicrobial activity against various bacterial strains. It has also been investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases.
properties
IUPAC Name |
2-methyl-N-(2-methyl-3-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)11(14)12-9-5-4-6-10(8(9)3)13(15)16/h4-7H,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHBLGXGUOPGMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4407797.png)
![4-[(ethylsulfonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B4407798.png)


![3-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4407823.png)
![2-[(isopropyl{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)carbonyl]phenyl acetate](/img/structure/B4407828.png)
![5-chloro-2-[2-(2-morpholin-4-ylethoxy)ethoxy]benzaldehyde hydrochloride](/img/structure/B4407835.png)

![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4407852.png)
![1-[4-methoxy-3-({[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)phenyl]ethanone](/img/structure/B4407859.png)
![2-{2-[(diethylamino)sulfonyl]-4,5-dimethylphenoxy}-N-isopropylacetamide](/img/structure/B4407861.png)
![1-{4-[(1-chloro-2-naphthyl)oxy]butyl}-4-methylpiperazine hydrochloride](/img/structure/B4407870.png)

![2-[5-(4-isobutoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4407902.png)